molecular formula C15H15NO4S B2530774 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid CAS No. 1225979-29-2

3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid

カタログ番号: B2530774
CAS番号: 1225979-29-2
分子量: 305.35
InChIキー: RANADAHQRSLBJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide-containing benzoic acid derivative with the molecular formula C₁₄H₁₃NO₄S and a monoisotopic mass of 291.05652 Da . Its structure features a benzoic acid core substituted at the 3-position with a sulfamoyl group linked to a methyl-(3-methylphenyl)amine moiety. This compound is of interest in medicinal chemistry due to sulfonamides' established role in enzyme inhibition (e.g., carbonic anhydrase, tyrosine phosphatases) and receptor modulation .

特性

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-5-3-7-13(9-11)16(2)21(19,20)14-8-4-6-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANADAHQRSLBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-methylbenzenesulfonamide with 3-methylbenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organic compounds.

Industrial Production Methods

Industrial production of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

Research has highlighted several biological activities of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid:

  • Anti-inflammatory Properties: The compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is involved in the arachidonic acid cascade linked to inflammatory processes. Its potential therapeutic effects against inflammation-related disorders make it a candidate for further investigation in pain management.
  • Antibacterial and Antiviral Activities: Studies suggest that this compound may inhibit bacterial and viral synthesis processes, potentially preventing the replication of pathogens. This mechanism positions it as a valuable candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Inflammation Studies : In vitro studies demonstrated that 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid effectively reduced inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests its potential use in treating conditions characterized by excessive inflammation .
  • Antimicrobial Testing : In a series of tests against various bacterial strains, the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. These findings support its development as a new antimicrobial agent.

作用機序

The mechanism of action of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid involves the inhibition of bacterial and viral synthesis processes. It may inhibit the synthesis of DNA and RNA, thereby preventing the replication of bacteria and viruses . The molecular targets and pathways involved include enzymes essential for nucleic acid synthesis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications on the Sulfamoyl Group

a) 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
  • Structure : Differs by a chloro substituent at the 4-position of the benzoic acid core.
  • Impact : The electron-withdrawing chlorine enhances lipophilicity and may improve target binding through halogen bonding. This modification is common in sulfonamide-based drugs to optimize pharmacokinetics .
  • Data : CAS 1262010-41-2; molecular weight 329.78 g/mol .
b) 3-(N-(o-Tolyl)sulfamoyl)benzoic Acid
  • Structure : Replaces the 3-methylphenyl group with o-tolyl (2-methylphenyl).
  • Synthesis involves hydrolysis of ethyl esters, a common strategy for carboxylate activation .

Modifications on the Benzoic Acid Core

a) 2-(N-(3-(1,3-Dioxoisoquinolinyl)propyl)sulfamoyl)benzoic Acid (Compound 4)
  • Structure: Incorporates a 1,3-dioxoisoquinoline moiety on the sulfamoyl side chain.
  • Impact : Molecular modeling shows a binding affinity of -8.53 kcal/mol , significantly higher than its predecessor (-7.94 kcal/mol for compound 3). This improvement is attributed to enhanced van der Waals interactions and hydrogen bonding .
  • Activity: Demonstrates subnanomolar agonist activity, highlighting the role of bulkier substituents in boosting potency .
b) Thiophene-Triazole Derivatives (Compounds 4–6)
  • Structure : Replaces benzoic acid with thiophene-triazole hybrids (e.g., 3-(5-sulfamoylthiophen-2-yl)-5-(trifluoromethylphenyl-triazolyl)benzoic acid).
  • Impact : The trifluoromethyl group increases metabolic stability and hydrophobicity, favoring target engagement in hydrophobic pockets (e.g., P2Y14 receptor antagonists). Synthesized via multi-step protocols with HPLC purification, yielding >95% purity .

Modifications on the Aromatic Ring

a) 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic Acid
  • Structure : Features a benzyloxy group on the phenyl ring.
  • Impact : The ether linkage improves solubility but may reduce membrane permeability. Such derivatives are often explored for solubility-driven optimization .
b) 3-[Benzyl-(2-methoxyphenyl)sulfamoyl]benzoic Acid
  • Structure : Contains a 2-methoxyphenyl and benzyl group on the sulfamoyl nitrogen.
  • The benzyl group adds steric bulk, which could influence selectivity .

Key Data Table: Structural and Pharmacological Comparison

Compound Name Substituents/Modifications Molecular Weight (Da) Key Findings Reference
3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid None (parent compound) 291.06 Baseline structure for comparisons
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 4-Cl on benzoic acid 329.78 Increased lipophilicity
Compound 4 (1,3-dioxoisoquinoline derivative) 1,3-Dioxoisoquinoline side chain ~450 (estimated) Binding affinity: -8.53 kcal/mol
Thiophene-triazole derivatives Thiophene-triazole core + CF₃ ~500 (estimated) High metabolic stability
3-(N-(o-Tolyl)sulfamoyl)benzoic acid o-Tolyl group on sulfamoyl 291.06 Steric hindrance effects

Research Findings and Trends

  • Potency and Selectivity: Bulkier substituents (e.g., 1,3-dioxoisoquinoline in compound 4) improve binding affinity by filling hydrophobic pockets .
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl, CF₃) reduce oxidative metabolism, extending half-life .
  • Synthetic Accessibility : Hydrolysis of esters (e.g., ethyl to carboxylic acid) and Suzuki couplings are common strategies .

生物活性

3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃N₁O₄S
  • SMILES : CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
  • InChIKey : IGPBIKWXWPLGGT-UHFFFAOYSA-N

The compound features a benzoic acid moiety substituted with a sulfamoyl group, which is known for conferring various biological activities, particularly in the context of antimicrobial and anti-inflammatory effects.

The biological activity of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid is primarily attributed to its interaction with specific molecular targets:

  • TRPM8 Antagonism : This compound has been identified as a TRPM8 antagonist, which may have implications in modulating pain sensation and thermoregulation .
  • Enzymatic Interaction : Studies suggest that sulfonamide compounds can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antimicrobial Activity

Research indicates that 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. A study conducted on human foreskin fibroblasts indicated that treatment with the compound led to a significant decrease in pro-inflammatory cytokine production. The results are summarized below:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
IL-615050
TNF-α20070

This data highlights the potential of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid as an anti-inflammatory agent.

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its role as a TRPM8 antagonist .
  • In Vivo Efficacy Against Leishmania : Another study explored the efficacy of related sulfonamide compounds against Leishmania infantum. While direct studies on 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid are lacking, the structural similarities suggest potential activity against parasitic infections .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。